molecular formula C7H13Cl B12534674 1-Chloro-1,2,2-trimethylcyclobutane CAS No. 820222-37-5

1-Chloro-1,2,2-trimethylcyclobutane

Cat. No.: B12534674
CAS No.: 820222-37-5
M. Wt: 132.63 g/mol
InChI Key: JPIIHQBIXFYORB-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trimethylcyclobutane is an organic compound with the molecular formula C₇H₁₃Cl It is a derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom and three hydrogen atoms are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclobutane can be synthesized through several methods. One common approach involves the chlorination of 1,2,2-trimethylcyclobutane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2,2-trimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,2,2-trimethylcyclobutane.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: 1-Hydroxy-1,2,2-trimethylcyclobutane.

    Elimination: 1,2,2-Trimethylcyclobutene.

    Oxidation: 1,2,2-Trimethylcyclobutanone or 1,2,2-trimethylcyclobutanecarboxylic acid.

Scientific Research Applications

1-Chloro-1,2,2-trimethylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-1,2,2-trimethylcyclobutane depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

1-Chloro-1,2,2-trimethylcyclobutane can be compared with other chlorinated cyclobutanes and methyl-substituted cyclobutanes:

    1-Chloro-1,2-dimethylcyclobutane: Similar in structure but with fewer methyl groups, leading to different reactivity and physical properties.

    1-Chloro-1,3,3-trimethylcyclobutane: The position of the chlorine and methyl groups affects the compound’s chemical behavior and applications.

    1-Bromo-1,2,2-trimethylcyclobutane: The presence of a bromine atom instead of chlorine can lead to different reactivity due to the larger atomic size and different electronegativity.

Properties

CAS No.

820222-37-5

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-chloro-1,2,2-trimethylcyclobutane

InChI

InChI=1S/C7H13Cl/c1-6(2)4-5-7(6,3)8/h4-5H2,1-3H3

InChI Key

JPIIHQBIXFYORB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C)Cl)C

Origin of Product

United States

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